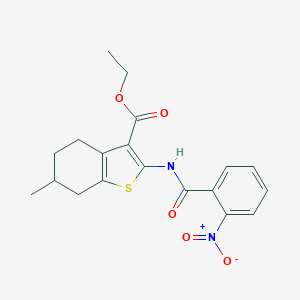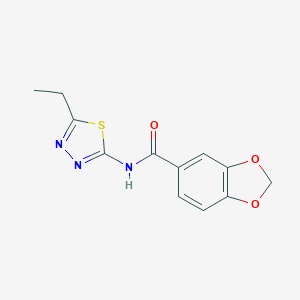![molecular formula C12H10FN5O3 B336891 N'~5~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B336891.png)
N'~5~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as ultrasound-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of ultrasonic irradiation to promote the formation of the desired product, reducing reaction times and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit certain enzymes and signaling pathways.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. Additionally, it can induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide
- N’-(4-fluorobenzylidene)isonicotinohydrazide
- N’-(4-fluorobenzylidene)-4-nitroaniline
Uniqueness
N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a fluorobenzylidene group and a nitro-substituted pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10FN5O3 |
|---|---|
Molecular Weight |
291.24 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10FN5O3/c1-17-11(10(7-15-17)18(20)21)12(19)16-14-6-8-2-4-9(13)5-3-8/h2-7H,1H3,(H,16,19)/b14-6+ |
InChI Key |
UJPRCESKPAQDJH-MKMNVTDBSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336817.png)

![5-bromo-N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]furan-2-carbohydrazide](/img/structure/B336820.png)


![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-5-bromo-2-furohydrazide](/img/structure/B336825.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B336828.png)


![N-{4-[(4-CYCLOPROPANEAMIDOPHENYL)METHYL]PHENYL}CYCLOPROPANECARBOXAMIDE](/img/structure/B336835.png)
![5-bromo-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B336837.png)
